4-Bromo-5-methoxy-2-nitro-N-propylaniline
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Overview
Description
4-Bromo-5-methoxy-2-nitro-N-propylaniline is an organic compound that belongs to the class of substituted anilines It is characterized by the presence of a bromine atom, a methoxy group, a nitro group, and a propylamine group attached to a benzene ring
Mechanism of Action
Target of Action
It’s known that this compound is a product of multistep synthesis involving benzene derivatives
Mode of Action
The compound is synthesized through a series of reactions involving nitration, conversion of the nitro group to an amine, and bromination . The sequence of these reactions is crucial as the nitro group is meta directing, and the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Biochemical Pathways
The compound is synthesized through a series of reactions, and each step could potentially affect different biochemical pathways
Result of Action
The compound is a product of multistep synthesis, and the effects of its action could potentially be related to the properties of its constituent groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methoxy-2-nitro-N-propylaniline typically involves multiple steps. One common synthetic route includes:
Bromination: The addition of the bromine atom to the benzene ring.
N-Propylation: The attachment of the propylamine group.
The nitration step is usually performed using a mixture of concentrated nitric acid and sulfuric acid. Bromination can be achieved using bromine or a brominating agent such as N-bromosuccinimide. Methoxylation is typically carried out using methanol and a suitable catalyst. N-Propylation involves the reaction of the intermediate compound with propylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methoxy-2-nitro-N-propylaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Reduction: The major product is 4-Bromo-5-methoxy-2-amino-N-propylaniline.
Substitution: The major products depend on the nucleophile used, resulting in various substituted anilines.
Scientific Research Applications
4-Bromo-5-methoxy-2-nitro-N-propylaniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is utilized in the design and synthesis of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-nitroaniline
- 4-Bromo-5-methoxy-2-nitrobenzoic acid
- 4-Bromo-2-nitrotoluene
Uniqueness
4-Bromo-5-methoxy-2-nitro-N-propylaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of the methoxy group and the propylamine group distinguishes it from other similar compounds, providing unique properties for various applications.
Properties
IUPAC Name |
4-bromo-5-methoxy-2-nitro-N-propylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-3-4-12-8-6-10(16-2)7(11)5-9(8)13(14)15/h5-6,12H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYSDNLJABVUOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681505 |
Source
|
Record name | 4-Bromo-5-methoxy-2-nitro-N-propylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-69-7 |
Source
|
Record name | Benzenamine, 4-bromo-5-methoxy-2-nitro-N-propyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-methoxy-2-nitro-N-propylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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